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Compound of Interest

Compound Name: AZD5462

Cat. No.: B15608796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AZD5462, a novel, orally available,

small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). This

document details its chemical structure, physicochemical properties, mechanism of action, and

the experimental methodologies used in its characterization.

Chemical Structure and Properties
AZD5462 is a complex synthetic organic molecule with the chemical formula C30H41FN2O6.

[1] Its development aimed to create a stable and orally bioavailable mimetic of the endogenous

peptide hormone relaxin, which is known for its cardioprotective and anti-fibrotic effects.[1][2]

Table 1: Chemical and Physical Properties of AZD5462
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Property Value Reference

IUPAC Name

(1S,4s)-4-(2-fluoro-4-methoxy-

5-(((1S,2R,3S,4R)-3-(((1-

methylcyclobutyl)methyl)carba

moyl)bicyclo[2.2.1]heptan-2-

yl)carbamoyl)phenoxy)-1-

methylcyclohexane-1-

carboxylic acid

[1]

CAS Number 2787501-83-9 [1][2]

Molecular Formula C30H41FN2O6 [1][2]

Molecular Weight 544.66 g/mol [1]
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Appearance Solid [2]

Purity ≥98% [2]

Solubility

DMSO: Sparingly Soluble (1-

10 mg/ml), Acetonitrile: Slightly

Soluble (0.1-1 mg/ml)

[2]

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C

[1]

Mechanism of Action and Signaling Pathways
AZD5462 acts as a selective allosteric agonist of the RXFP1 receptor, a G-protein coupled

receptor (GPCR).[1] Unlike the endogenous ligand relaxin, which binds to the orthosteric site,
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AZD5462 binds to an allosteric site, modulating the receptor's activity.[1] Activation of RXFP1

by AZD5462 initiates a cascade of intracellular signaling events that are largely similar to those

triggered by relaxin.[1][3]

The primary signaling pathways activated by AZD5462 include:

Cyclic Adenosine Monophosphate (cAMP) Pathway: Activation of RXFP1 leads to the

stimulation of adenylyl cyclase, which increases intracellular levels of the second messenger

cAMP.[4][5] This pathway is a key mediator of many of relaxin's physiological effects.

Extracellular Signal-Regulated Kinase (ERK) Pathway: AZD5462 has been shown to

enhance the phosphorylation of ERK (a member of the mitogen-activated protein kinase

family), indicating the activation of this pro-survival and anti-apoptotic pathway.[4]

It is noteworthy that while AZD5462 activates downstream pathways similarly to relaxin H2, it

does not modulate relaxin H2-mediated cAMP responsiveness, suggesting a nuanced allosteric

interaction.[3]

Below are diagrams illustrating the key signaling pathways and a conceptual workflow for

evaluating RXFP1 agonists.
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Figure 1: AZD5462-Mediated RXFP1 Signaling
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Figure 1: AZD5462-Mediated RXFP1 Signaling
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Figure 2: Experimental Workflow for AZD5462 Evaluation
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Figure 2: Experimental Workflow for AZD5462 Evaluation

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological characterization of

AZD5462 are provided in the supporting information of the primary publication:

Granberg, K. L., et al. (2024). Discovery of Clinical Candidate AZD5462, a Selective Oral

Allosteric RXFP1 Agonist for Treatment of Heart Failure. Journal of Medicinal Chemistry.[1]
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The following sections provide a summary of the key experimental methodologies based on

standard laboratory practices and information inferred from the publication.

Chemical Synthesis
The synthesis of AZD5462 involves a multi-step organic synthesis pathway. The detailed

reaction schemes, purification methods (e.g., chromatography), and characterization data (e.g.,

NMR, mass spectrometry) are available in the supporting information of the aforementioned

publication.

In Vitro Biological Assays
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are

commonly used for their robust growth and transfectability.

Transfection: Cells are stably transfected with a plasmid encoding the human RXFP1

receptor.

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12)

supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified

atmosphere with 5% CO2.

This assay quantifies the increase in intracellular cAMP levels upon agonist stimulation.

Cell Seeding: RXFP1-expressing cells are seeded into 96- or 384-well plates and allowed to

adhere overnight.

Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX)

to prevent cAMP degradation.

Compound Addition: AZD5462 is added at various concentrations to the cell plates.

Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is

determined using a competitive immunoassay, often employing Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
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This assay measures the activation of the ERK signaling pathway.

Cell Treatment: RXFP1-expressing cells are treated with various concentrations of AZD5462
for a specific duration.

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in the lysates is determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is probed with a primary antibody specific for

phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to a

detectable enzyme (e.g., HRP).

Detection: The signal is visualized using a chemiluminescent substrate.

Normalization: The membrane is often stripped and re-probed with an antibody for total ERK

to normalize the p-ERK signal to the total amount of ERK protein.

In Vivo Studies
The in vivo efficacy of AZD5462 has been evaluated in a cynomolgus monkey model of heart

failure.[3]

Animal Model: Aged, obese cynomolgus monkeys with diet-induced heart failure with

reduced ejection fraction (HFrEF) were used as a translational model.

Drug Administration: AZD5462 was administered orally.

Efficacy Endpoints: Cardiac function was assessed using techniques such as

echocardiography to measure parameters like left ventricular ejection fraction (LVEF).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://pubs.acs.org/toc/jmcmar/67/6
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Analysis: Blood samples were collected at various time points after drug

administration to determine the pharmacokinetic profile of AZD5462.

For the specific details of the animal model, dosing regimens, and analytical methods, please

refer to the supporting information of the primary publication.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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